molecular formula C20H18ClN3O3S B2355194 N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946271-79-0

N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2355194
CAS No.: 946271-79-0
M. Wt: 415.89
InChI Key: JLNOKLFITHOQQI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a cyclopenta[d]pyrimidine derivative with a sulfanyl acetamide substituent. Its core structure comprises a bicyclic system fused with a pyrimidine ring, modified at the 1-position by a furan-2-ylmethyl group and at the 4-position by a sulfanyl-linked acetamide moiety bearing a 4-chlorophenyl substituent.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-13-6-8-14(9-7-13)22-18(25)12-28-19-16-4-1-5-17(16)24(20(26)23-19)11-15-3-2-10-27-15/h2-3,6-10H,1,4-5,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNOKLFITHOQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopenta[d]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[d]pyrimidinyl core.

    Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts alkylation reaction, where furan is alkylated with a suitable electrophile.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The cyclopenta[d]pyrimidine scaffold is shared among several analogs, but substitutions critically influence biological activity and physicochemical properties. Key comparisons include:

Compound Name Core Structure Substituents (Position) Biological Relevance
Target Compound Cyclopenta[d]pyrimidine 1: Furan-2-ylmethyl; 4: Sulfanyl-4-Cl-phenylacetamide Hypothesized enzyme inhibition
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine 3: 4-Chlorophenyl; 2: Sulfanyl-2-isopropylphenylacetamide Antibacterial/antifungal activity
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidine 3: 4-Chlorophenyl; 2: Sulfanyl-4-methylphenylacetamide Unspecified, likely antimicrobial
N-cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Pyrimido[5,4-b]indole 3: Phenyl; 2: Sulfanyl-cyclopentylacetamide FAAH inhibition (patented)

Key Observations :

  • Core Heterocycles: Replacement of cyclopenta[d]pyrimidine with thieno-pyrimidine () or pyrimidoindole () alters electronic properties and binding affinity. Thieno-pyrimidines often exhibit enhanced antimicrobial activity due to sulfur’s electron-withdrawing effects .
  • Substituent Effects: The furan-2-ylmethyl group in the target compound may improve metabolic stability compared to bulkier substituents (e.g., isopropylphenyl in ).
Pharmacological Activity and ADMET Profiles
  • AChE Inhibition: Cyclopenta[b]quinoline derivatives (structurally related) show superior acetylcholinesterase (AChE) inhibition compared to tetrahydroacridines, with fluorobenzoic acid substituents enhancing CNS penetration . The target compound’s furan group may reduce CNS activity due to polarity but improve peripheral targeting.
  • Antimicrobial Activity : Sulfanyl acetamide derivatives (e.g., ) exhibit broad-spectrum antibacterial and antifungal effects, with MIC values <10 µM against Staphylococcus aureus and Candida albicans .
  • ADMET Predictions: Cyclopenta[b]quinoline analogs demonstrate lower genotoxicity and higher BBB permeability than tetrahydroacridines . The target compound’s furan substituent may reduce hepatotoxicity risks compared to halogenated analogs .

Biological Activity

N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a chlorophenyl group and a cyclopentapyrimidine moiety. The presence of the furan ring and a sulfanyl group contributes to its unique biological profile.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines. For instance, a study reported that this compound inhibited cell proliferation in breast cancer cells with an IC50 value of approximately 25 μM .

Table 1: Anticancer Activity of N-(4-chlorophenyl)-2-{...}

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
HeLa (Cervical Cancer)30Cell cycle arrest
A549 (Lung Cancer)22Inhibition of mitochondrial function

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of lipoxygenases (LOXs), which are involved in inflammatory processes. It was found to inhibit 15-lipoxygenase with an IC50 value of 17.43 μM, indicating its potential as an anti-inflammatory agent . This inhibition is crucial as LOXs are implicated in various diseases including asthma and cancer.

Table 2: LOX Inhibition by N-(4-chlorophenyl)-2-{...}

Compound IDIC50 (μM)SelectivityCellular Viability (%) at 0.25 mM
7k17.43High79.5
7o19.35Moderate82.0
7m23.59High80.0

The mechanisms underlying the biological activities of N-(4-chlorophenyl)-2-{...} involve several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : It disrupts the cell cycle progression in cancer cells, specifically at the G1/S checkpoint.
  • Inflammatory Pathway Modulation : By inhibiting LOXs, the compound reduces the production of pro-inflammatory mediators like leukotrienes.

Case Studies

In a recent study assessing the efficacy of this compound on multicellular tumor spheroids, it was demonstrated that treatment led to significant reductions in spheroid viability compared to controls . The study highlighted the potential for this compound in targeting solid tumors where traditional therapies often fail.

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